Cas no 55683-32-4 (2-methyl-1-(propan-2-yl)azetidine)

2-methyl-1-(propan-2-yl)azetidine structure
55683-32-4 structure
Product Name:2-methyl-1-(propan-2-yl)azetidine
CAS No:55683-32-4
MF:C7H15N
MW:113.200701951981
CID:944309
PubChem ID:287982
Update Time:2025-04-19

2-methyl-1-(propan-2-yl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-(propan-2-yl)azetidine
    • 2-Methyl-1-(1-methylethyl)azetidine
    • CQQJEEDAAJIWFK-UHFFFAOYSA-N
    • 55683-32-4
    • NSC-148264
    • NSC148264
    • 1-Isopropyl-2-methylazetidine #
    • 2-Methyl-N-isopropylazetidine
    • SCHEMBL9980267
    • Azetidine, 2-methyl-1-(1-methylethyl)-
    • Inchi: 1S/C7H15N/c1-6(2)8-5-4-7(8)3/h6-7H,4-5H2,1-3H3
    • InChI Key: CQQJEEDAAJIWFK-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)CCC1C

Computed Properties

  • Exact Mass: 113.12055
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
  • LogP: 1.42690
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